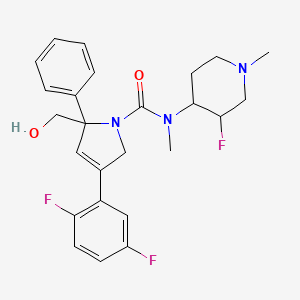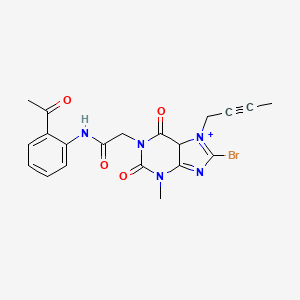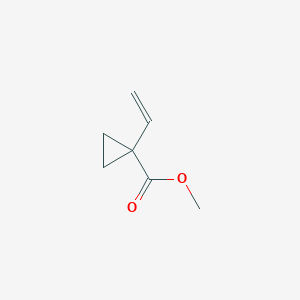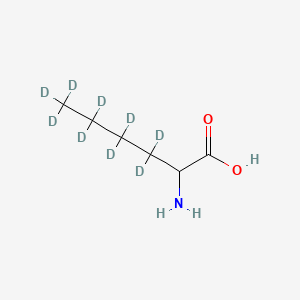
Stibanylidyneeuropium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stibanylidyneeuropium is a compound formed by the combination of europium and antimony. Europium is a lanthanide metal known for its luminescent properties, while antimony is a metalloid with various industrial applications. The compound is of interest due to its unique chemical and physical properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Stibanylidyneeuropium can be synthesized through various methods, including solution precipitation and solid-state reactions. One common method involves the reaction of europium chloride with antimony trichloride in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves high-temperature solid-state reactions. The reactants, europium oxide and antimony powder, are mixed and heated in a furnace under a controlled atmosphere. The resulting product is then purified through various techniques such as recrystallization or sublimation.
Chemical Reactions Analysis
Types of Reactions
Stibanylidyneeuropium undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxygen to form europium oxide and antimony oxide.
Reduction: Can be reduced back to its elemental forms using strong reducing agents.
Substitution: Reacts with halogens to form halide compounds.
Common Reagents and Conditions
Oxidation: Typically requires an oxygen-rich environment and elevated temperatures.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogens such as chlorine or bromine are used under controlled conditions.
Major Products Formed
Oxidation: Europium oxide (Eu2O3) and antimony oxide (Sb2O3).
Reduction: Elemental europium and antimony.
Substitution: Europium halides (EuX3) and antimony halides (SbX3).
Scientific Research Applications
Stibanylidyneeuropium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its unique electronic properties.
Biology: Employed in bioimaging techniques owing to its luminescent properties.
Medicine: Investigated for potential use in targeted drug delivery systems.
Industry: Utilized in the production of high-performance materials and electronic devices.
Mechanism of Action
The mechanism of action of stibanylidyneeuropium involves its interaction with various molecular targets. In bioimaging, the compound’s luminescent properties are exploited to visualize biological structures. The europium ion acts as a luminescent center, while the antimony component enhances the stability and solubility of the compound. The energy transfer between the europium ion and the surrounding ligands results in the emission of light, which can be detected using specialized equipment.
Comparison with Similar Compounds
Stibanylidyneeuropium can be compared with other europium-based compounds such as europium oxide and europium chloride. While all these compounds exhibit luminescent properties, this compound is unique due to the presence of antimony, which enhances its stability and broadens its range of applications. Similar compounds include:
Europium oxide (Eu2O3): Primarily used in phosphors and catalysts.
Europium chloride (EuCl3): Commonly used in organic synthesis and as a precursor for other europium compounds.
Europium nitrate (Eu(NO3)3): Utilized in various analytical and research applications.
Properties
CAS No. |
69892-82-6 |
|---|---|
Molecular Formula |
EuSb |
Molecular Weight |
273.724 g/mol |
IUPAC Name |
stibanylidyneeuropium |
InChI |
InChI=1S/Eu.Sb |
InChI Key |
VBCAXJVIDSCXFP-UHFFFAOYSA-N |
Canonical SMILES |
[Sb]#[Eu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-[(11,14-dimethyl-6,14-diazatetracyclo[7.6.2.02,7.013,17]heptadec-6-en-5-yl)methyl]-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]ethanone](/img/structure/B12297833.png)

![1,3-Dimethyl-6-[3-[4-[2-(trideuteriomethoxy)phenyl]piperazin-1-yl]propylamino]-1,3-diazinane-2,4-dione](/img/structure/B12297844.png)

![(3-hydroxy-2-oxopropyl) N-[2-[[4-[[2-[[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-phenylpropanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12297856.png)



![3-(2-amino-2-phenylethyl)-1-[(2,6-difluorophenyl)methyl]-5-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidine-2,4-dione](/img/structure/B12297879.png)




